2-[4-(Ethylthio)phenyl]-3-methyl-butan-2-ol
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Overview
Description
2-[4-(Ethylthio)phenyl]-3-methyl-butan-2-ol is an organic compound characterized by the presence of an ethylthio group attached to a phenyl ring, which is further connected to a butanol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Ethylthio)phenyl]-3-methyl-butan-2-ol typically involves the reaction of 4-(ethylthio)benzaldehyde with a suitable Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Ethylthio)phenyl]-3-methyl-butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The ethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-[4-(Ethylthio)phenyl]-3-methyl-butan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-(Ethylthio)phenyl]-3-methyl-butan-2-ol involves its interaction with molecular targets and pathways within biological systems. The ethylthio group and hydroxyl group play crucial roles in its reactivity and binding affinity to target molecules. These interactions can modulate various biochemical pathways, leading to desired therapeutic or industrial effects.
Comparison with Similar Compounds
Similar Compounds
4-(Ethylthio)benzaldehyde: A precursor in the synthesis of 2-[4-(Ethylthio)phenyl]-3-methyl-butan-2-ol.
2-[4-(Methylthio)phenyl]-3-methyl-butan-2-ol: A similar compound with a methylthio group instead of an ethylthio group.
2-[4-(Ethylthio)phenyl]-butan-2-ol: A compound with a similar structure but lacking the methyl group on the butanol chain.
Uniqueness
This compound is unique due to the presence of both an ethylthio group and a hydroxyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-(4-ethylsulfanylphenyl)-3-methylbutan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20OS/c1-5-15-12-8-6-11(7-9-12)13(4,14)10(2)3/h6-10,14H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCNPZNWMVGFTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(C)(C(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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